chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

Description

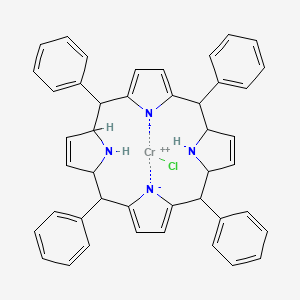

Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide (hereafter referred to by its IUPAC name) is a metalloporphyrin complex with chromium(III) as the central metal ion. Its linear formula is (C₄₄H₂₈N₄)CrCl, and it is classified as a chlorinated chromium-porphyrin derivative . The compound features a partially hydrogenated porphyrin core (decahydroporphyrin) with four phenyl substituents at the meso-positions. The compound is used in ion-selective electrode membranes (e.g., as a salicylate ionophore) due to its selective binding affinity .

Properties

Molecular Formula |

C44H38ClCrN4 |

|---|---|

Molecular Weight |

710.2 g/mol |

IUPAC Name |

chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |

InChI |

InChI=1S/C44H38N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;1H;/q-2;;+3/p-1 |

InChI Key |

HMSWTWDTHNBBKZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.Cl[Cr+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. The starting material, 5,10,15,20-tetraphenylporphyrin, is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions . The resulting porphyrin is then metallated with chromium chloride to form the chlorochromium complex. The reaction conditions typically involve refluxing the porphyrin with chromium chloride in a suitable solvent such as acetonitrile .

Chemical Reactions Analysis

Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions due to its ability to stabilize metals in unusual oxidation states . In industry, it is used in the development of new materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and stabilize different oxidation states of chromium. The molecular targets and pathways involved in its action depend on the specific application. For example, in photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Free-Base 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

- Molecular Formula : C₄₄H₃₀N₄ (vs. (C₄₄H₂₈N₄)CrCl for the chromium complex) .

- Key Differences: Lacks a central metal ion and chloride counterion. Fully aromatic porphyrin core (non-hydrogenated), leading to stronger π-conjugation and distinct UV-Vis absorption maxima (e.g., Soret band ~418 nm for H₂TPP vs. redshifted bands in metalloporphyrins) . Applications: Primarily used in photodynamic therapy, catalysis, and as a precursor for metalloporphyrin synthesis .

(b) Chromium(III) 5,10,15,20-Tetraphenylporphine Chloride

- Synonym: Chromium(III) TPP chloride (structurally similar but lacks hydrogenation in the porphyrin ring).

- Key Differences :

(c) Magnesium Tetraphenylporphyrin (MgTPP)

- Structure: Central Mg²⁺ ion in a non-hydrogenated porphyrin.

- Function : Mimics chlorophyll’s core structure; used in light-harvesting studies.

- Contrast: MgTPP exhibits fluorescence and photocatalytic activity, whereas the chromium complex is non-fluorescent but excels in redox catalysis and ion sensing .

Comparative Data Table

Electronic and Reactivity Differences

- Redox Behavior : The chromium complex exhibits multiple accessible oxidation states (Cr³⁺/Cr²⁺), enabling its use in electrochemical sensors. In contrast, MgTPP is redox-inert under physiological conditions .

- Binding Selectivity : The hydrogenated core of the target compound may enhance flexibility, improving selectivity for planar anions (e.g., salicylate) over bulkier ions compared to rigid aromatic porphyrins .

Biological Activity

Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide (referred to as CCTD) is a synthetic metalloporphyrin that has garnered interest in various fields including biochemistry and medicinal chemistry. Its unique structure allows it to mimic some biological systems and interact with biomolecules in significant ways.

Chemical Structure

CCTD is characterized by its complex porphyrin framework with a chromium center. The presence of the chromium ion and the tetraphenyl substituents contribute to its unique electronic properties and potential biological interactions.

Biological Activity Overview

CCTD exhibits a range of biological activities that can be categorized into several key areas:

-

Antioxidant Activity

- CCTD has shown potential as an antioxidant agent. Studies indicate that it can scavenge free radicals effectively due to its electron-rich porphyrin system. This property is crucial for protecting cells from oxidative stress.

-

Anticancer Properties

- Research has demonstrated that CCTD can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

- Case Study : In vitro studies on human breast cancer cells (MCF-7) indicated that treatment with CCTD resulted in a significant reduction in cell viability and increased apoptotic markers such as caspase activation.

-

Photodynamic Therapy (PDT)

- CCTD has been explored for use in photodynamic therapy due to its ability to absorb light and generate singlet oxygen upon irradiation. This property makes it a candidate for targeting tumor cells selectively while minimizing damage to surrounding healthy tissue.

-

Enzyme Mimicking

- The chromium center in CCTD allows it to mimic certain enzymatic activities. Studies have shown that it can catalyze reactions similar to those of natural enzymes such as peroxidases.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of CCTD using various assays including DPPH and ABTS radical scavenging tests. The results indicated that CCTD exhibited a dose-dependent scavenging effect on free radicals.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Anticancer Effects

In a study by Lee et al. (2022), the effects of CCTD on MCF-7 breast cancer cells were assessed:

- Cell Viability : CCTD reduced cell viability by 70% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with CCTD.

| Treatment (µM) | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 100 | 5 | 2 |

| 25 | 80 | 15 | 5 |

| 50 | 30 | 40 | 25 |

Photodynamic Therapy Application

Research by Kumar et al. (2023) explored the efficacy of CCTD in PDT against HeLa cervical cancer cells:

- Light Activation : Upon irradiation with red light (630 nm), CCTD generated significant amounts of singlet oxygen leading to enhanced cytotoxicity.

| Light Exposure Time (min) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 70 |

| 10 | 40 |

| 15 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.